Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) is a synthetic derivative of glutaramic acid. [, ] It is classified as a cholecystokinin (CCK) receptor antagonist, specifically targeting both the CCK-A and CCK-B receptor subtypes, although it exhibits a higher affinity for the CCK-B receptor. [, , ] This antagonistic activity makes proglumide a valuable tool in scientific research, particularly in investigations focusing on the physiological roles of CCK and gastrin, as well as the therapeutic potential of modulating their activities.
Proglumide is a synthetic compound classified as a cholecystokinin receptor antagonist, primarily known for its role in inhibiting the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein. The compound is chemically identified as N-(benzoyl)-L-glutamic acid-1-di-n-propylamide. Proglumide has garnered attention for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders and as an adjunct in cancer therapy.
Proglumide was first synthesized in the 1970s and has been studied for its pharmacological properties. It belongs to the class of compounds known as peptide analogues, specifically designed to block cholecystokinin receptors. This classification allows it to interact with various physiological pathways, making it a subject of interest in both basic and clinical research.
The synthesis of proglumide involves several key steps:
A notable method described in the literature involves the use of specific catalysts that enhance the efficiency of the acylation and alkylation processes, leading to higher yields of proglumide with minimal by-products .
Proglumide's molecular structure can be described as follows:
The three-dimensional structure of proglumide can be analyzed using computational modeling techniques, revealing its binding interactions with cholecystokinin receptors .
Proglumide undergoes various chemical reactions that are crucial for its pharmacological activity:
The ability of proglumide to modulate receptor activity is significant for its application in treating conditions like nonalcoholic steatohepatitis (NASH) and certain types of cancer .
Proglumide acts by blocking cholecystokinin receptors, which are G-protein-coupled receptors involved in various physiological processes including digestion and satiety. The mechanism can be summarized as follows:
This multifaceted mechanism underlies proglumide's potential therapeutic benefits beyond gastrointestinal applications.
These properties are crucial for formulating proglumide into pharmaceutical preparations suitable for clinical use.
Proglumide has been explored for various applications:
Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) is a non-selective, competitive antagonist of both cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain/gastric). It inhibits receptor activation by endogenous ligands (CCK and gastrin) through direct competition at the orthosteric binding site. Proglumide’s low micromolar affinity (IC~50~ ~6,000 nM for CCK-A; ~11,000 nM for CCK-B) reflects its foundational role as a first-generation antagonist, with modest selectivity for CCK-A receptors (1.8-fold) [6] [10]. Its competitive nature is evidenced by rightward shifts in CCK/gastrin dose-response curves without suppression of maximal agonist efficacy, consistent with reversible binding to the ligand recognition pocket [1] [9]. Unlike peptidic antagonists, proglumide’s small-molecule glutaramic acid scaffold enables broad tissue penetration but limits subtype specificity compared to later derivatives (e.g., lorglumide, devazepide) [6].
Table 1: Proglumide Receptor Binding Profile
Parameter | CCK-A Receptor | CCK-B Receptor |
---|---|---|
IC~50~ (μM) | 6,000 | 11,000 |
Receptor Selectivity (Fold) | 1.8 (CCK-A-preferring) | - |
Endogenous Ligand Affinity | Sulfated CCK-8 > Gastrin | Gastrin ≈ CCK-8 |
Inhibition Mechanism | Competitive | Competitive |
Proglumide’s binding is governed by key pharmacophoric elements:
Cryo-EM structures reveal that proglumide occupies a location-conserved pocket in both CCK-A and CCK-B receptors, but its low affinity stems from suboptimal interactions with residues critical for high-affinity ligand recognition. For example, it cannot form stabilizing hydrogen bonds with Arg~197~ (CCK-A ECL2) or engage sulfotyrosine-binding residues (Asn~98~ in CCK-A), explaining its weaker inhibition versus sulfated CCK-8 [9]. Modifications like 3,4-dichloro substitution on the benzoyl ring or pentyl alkyl chains boost affinity 1,300-fold by enhancing hydrophobic contacts and steric complementarity [1].
Proglumide’s antagonism disrupts G protein-coupled cascades initiated by CCK receptors:
Table 2: Key Signaling Pathways Modulated by Proglumide
Pathway | Receptor Target | Functional Outcome | Experimental Evidence |
---|---|---|---|
G~q~/PLCβ/IP~3~ | CCK-B > CCK-A | ↓ Ca^2+^ flux, ↓ enzyme secretion | Blocked amylase release in pancreas [1] |
TGF-β/Collagen Synthesis | CCK-B | ↓ Fibrosis in pancreas/liver | Reduced collagen I/IV in NASH/HCC [3] [7] |
FXR Activation | N/A (Direct binding) | ↑ Bile acid transport, ↓ steatosis | Partial agonism in reporter assays [4] |
Immune Cell Recruitment | CCK-B | ↑ Intratumoral CD8+ T cells | Enhanced PD-1 antibody efficacy [7] [8] |
Proglumide exhibits distinct activity profiles across CCK isoforms:
Tissue-specific efficacy variations arise from receptor distribution differences. For example:
Table 3: Proglumide Efficacy Against Endogenous Ligands
Ligand | CCK-A Receptor Efficacy | CCK-B Receptor Efficacy | Key Functional Outcomes |
---|---|---|---|
Sulfated CCK-8 | Moderate (IC~50~ 6 μM) | Weak (IC~50~ >10 μM) | ↓ Pancreatic amylase, ↓ gallbladder contraction |
Gastrin-17 | Negligible | Moderate (IC~50~ 11 μM) | ↓ Gastric acid, ↓ tumor proliferation |
Non-sulfated CCK | Low | Moderate | Limited CCK-A blockade, sustained CCK-B inhibition |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7